Chloranthalactone A

概要

説明

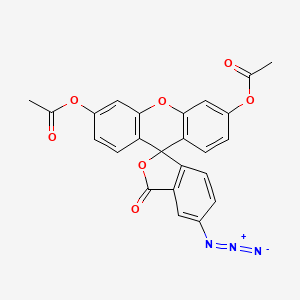

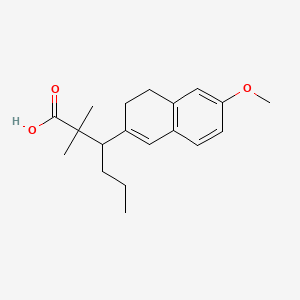

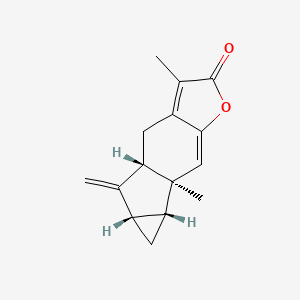

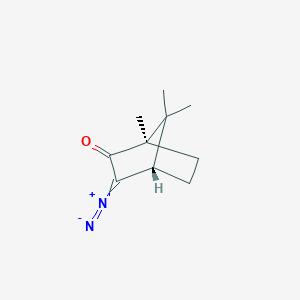

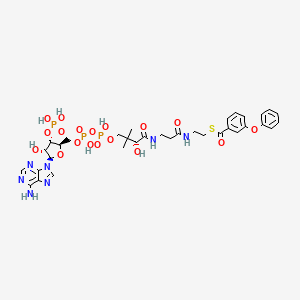

Chloranthalactone A is a chemical compound with the formula C15H16O2 and a molecular weight of 228.2863 . It is a lindenane-type sesquiterpenoid and is also known by the name Dehydroshizukanolide .

Synthesis Analysis

The total synthesis of Chloranthalactone A has been achieved . The synthesis process involves substrate-controlled epoxidation of ketone and highly diastereoselective intramolecular cyclopropanation to construct the cis, trans-3/5/6 tricyclic skeleton . Another synthesis method involves a sequential route to ketene 10 .Molecular Structure Analysis

The molecular structure of Chloranthalactone A includes a total of 36 bonds . The IUPAC Standard InChI of Chloranthalactone A isInChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3 . Chemical Reactions Analysis

Chloranthalactone A exhibits versatility in undergoing dimerisation or oligomerisation via diverse pathways . The resulting array of dimeric and oligomeric sesquiterpenoids varies based on the number and positions of double bonds engaged in the reaction .Physical And Chemical Properties Analysis

Chloranthalactone A has a molecular weight of 228.2863 . Its chemical structure is available as a 2D Mol file .科学的研究の応用

Isolation and Structural Analysis

- Chloranthalactone A is a sesquiterpenoid isolated from the leaves of Chloranthus glaber, identified alongside other compounds through spectroscopic methods (Takeda, Yamashita, Matsumoto, & Terao, 1993).

Synthetic Strategy and Chemical Synthesis

- A comprehensive synthetic strategy was developed for the racemic total syntheses of Chloranthalactone A, along with other lindenane-type sesquiterpenoids, emphasizing the importance of this compound in chemical synthesis (Yue, Yang, Yuan, Du, & Liu, 2012).

Photodimer Formation and Structural Revision

- Chloranthalactone A photodimer, initially considered an artifact, was observed as a natural product in Chloranthus glaber, leading to a revision of its structure (Okamura, Iwagawa, & Nakatani, 1995).

Anti-Inflammatory Properties

- Chloranthalactone B, a related compound, has demonstrated strong anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, suggesting potential anti-inflammatory applications for Chloranthalactone A as well (Li et al., 2016).

Intermediate Synthesis for Bioactive Analogs

- The synthesis of key intermediates for Chloranthalactone A was investigated to explore its bioactivity, highlighting its significance in medicinal chemistry (Gui-zhou, 2012).

作用機序

While the specific mechanism of action for Chloranthalactone A is not explicitly mentioned in the search results, a related compound, Chloranthalactone B, has been found to have anti-inflammatory effects in LPS-stimulated RAW264.7 cells . It strongly inhibits the production of nitric oxide and pro-inflammatory mediators .

Safety and Hazards

将来の方向性

The promising bioactivities and synthetic challenges of Chloranthalactone A have initiated significant interest among synthetic chemists . The total synthesis of Chloranthalactone A opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .

特性

IUPAC Name |

(1S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3/t9-,11+,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEQSZKTJIUNHZ-JDTTZNEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318686 | |

| Record name | CHLORANTHALACTONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloranthalactone A | |

CAS RN |

66395-02-6 | |

| Record name | CHLORANTHALACTONE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHLORANTHALACTONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)

![10-Methoxy-4-methyl-12-oxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1207129.png)